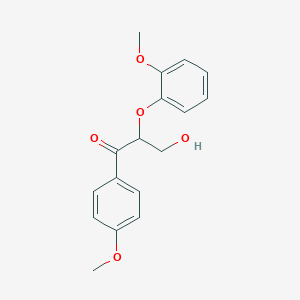

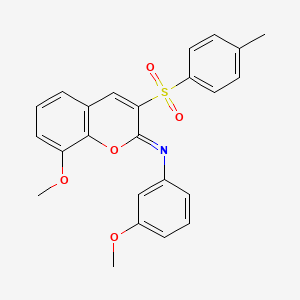

3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one” is a chemical compound with the CAS number 92409-23-9 . It’s a solid substance at room temperature .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of formic acid, (4,4’-di-tert-butyl-2,2’-dipyridyl)-bis- (2-phenylpyridine (-1H))-iridium (III) hexafluorophosphate, and N-ethyl-N,N-diisopropylamine in ethanol . The mixture is irradiated by a 14 W Blue LED strip until reaction completion . The resulting oil is then diluted in water and extracted with ethyl acetate . If the starting material contained acetophenone as the phenacyl fragment, 1 eq. of PhTMS was added to the oil and the mixture was diluted in CDCl3 .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C17H18O5 . The InChI key is UDHUCQIIVVUAAA-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be involved in a reaction with hydrogen in tetrahydrofuran and water at 240.0℃ under 7500.75 Torr for 12 hours .Physical And Chemical Properties Analysis

This compound has a molecular weight of 302.33 . It’s a solid at room temperature . The compound has a high GI absorption and is BBB permeant . It’s soluble in water with a solubility of 0.154 mg/ml .Applications De Recherche Scientifique

Pyrolytic Reactivities in Lignin Pyrolysis

- Application : Studies of lignin model dimers, including similar compounds to 3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one, reveal insights into radical chain reactions in lignin pyrolysis. This includes understanding β-ether cleavage reactivities under various conditions, which is crucial in biomass conversion and energy applications (Watanabe, Kawamoto, & Saka, 2015).

Lignin Degradation by Bacteria

- Application : Studies on Pseudomonas acidovorans bacteria, which utilize lignin model compounds similar to this compound, help in understanding lignin degradation. This is significant for waste management and recycling processes, offering insights into the microbial breakdown of lignin, a major component of plant biomass (Vicuña, González, Mozuch, & Kirk, 1987; Vicuña, González, Mozuch, & Kirk, 1988).

Antimicrobial Properties

- Application : Some derivatives of similar compounds have shown antimicrobial properties. This paves the way for potential use in developing new antimicrobial agents, contributing to the field of pharmaceuticals and medical research (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Anticancer Activity

- Application : Studies on phenolic compounds, including those structurally related to this compound, have revealed anticancer activities. This is crucial in the development of new anticancer drugs and treatments, expanding our arsenal against various cancer types (Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011).

Safety and Hazards

Propriétés

IUPAC Name |

3-hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-20-13-9-7-12(8-10-13)17(19)16(11-18)22-15-6-4-3-5-14(15)21-2/h3-10,16,18H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHUCQIIVVUAAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(CO)OC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Quinolin-8-yloxy)methyl]benzohydrazide](/img/structure/B2588142.png)

![1-(3,4-dichlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2588146.png)

![2-chloro-N-[1-(4-methylphenyl)propyl]acetamide](/img/structure/B2588160.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2588161.png)

![5-(2-(4-chlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2588162.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2588163.png)